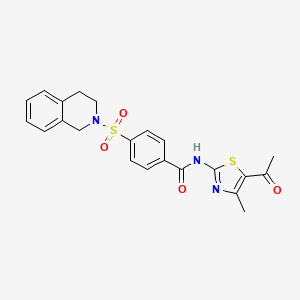

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide

Description

Properties

IUPAC Name |

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O4S2/c1-14-20(15(2)26)30-22(23-14)24-21(27)17-7-9-19(10-8-17)31(28,29)25-12-11-16-5-3-4-6-18(16)13-25/h3-10H,11-13H2,1-2H3,(H,23,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOKZHTFLPXJIMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C4C3)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and pharmacological significance, supported by recent research findings.

Chemical Structure and Properties

The compound can be characterized by the following structural formula:

It features a thiazole ring and a tetrahydroisoquinoline moiety, which are known to enhance biological activity through various mechanisms.

Antimicrobial Activity

Recent studies have indicated that derivatives of thiazole and isoquinoline exhibit notable antibacterial properties. For instance, compounds similar to this compound have shown moderate to strong activity against Gram-positive and Gram-negative bacteria.

| Compound Type | Target Organisms | Activity Level |

|---|---|---|

| Thiazole Derivatives | Staphylococcus aureus, E. coli | Moderate to Strong |

| Isoquinoline Derivatives | Salmonella typhi, Bacillus subtilis | Weak to Moderate |

Enzyme Inhibition

The compound has been explored as an inhibitor of phenylethanolamine N-methyltransferase (PNMT), an enzyme involved in catecholamine biosynthesis. The thiazole and isoquinoline groups are believed to interact favorably with the enzyme's active site, enhancing inhibitory potency. For instance:

- Ki values for related compounds indicate a promising range of inhibition:

- THIQ : Ki = 10.3 µM

- 3-Methyl-THIQ : Ki = 2.4 µM

This suggests that modifications to the isoquinoline structure can significantly affect enzyme affinity.

Study 1: Synthesis and Evaluation

In a comprehensive study published in PubMed Central, researchers synthesized various analogues of tetrahydroisoquinoline and evaluated their activity against PNMT. The findings revealed that specific substitutions at the 3-position of the isoquinoline ring could enhance inhibitory activity significantly, underscoring the importance of structural modifications in drug design .

Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis indicated that the presence of electron-withdrawing groups on the thiazole ring could improve antibacterial efficacy. The study highlighted that compounds with both thiazole and isoquinoline functionalities exhibited synergistic effects on antimicrobial activity .

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular weight of approximately 318.3 g/mol and features a complex structure that includes thiazole and tetrahydroisoquinoline moieties. The structural formula can be represented as follows:This structure is critical for its biological activity and interaction with various biological targets.

Pharmacological Applications

-

Anticancer Activity :

Recent studies have indicated that derivatives of benzamide compounds exhibit promising anticancer properties. For instance, compounds similar to N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide have been assessed for their ability to inhibit specific kinases involved in cancer progression. In particular, compounds with similar scaffolds have shown moderate to high potency against RET kinase, suggesting that this compound could be investigated further for its potential as an anticancer agent . -

Antimicrobial Properties :

There is a growing body of research indicating that thiazole derivatives possess antimicrobial activity. Studies have shown that certain thiazole-containing compounds exhibit significant antibacterial effects against various Gram-positive and Gram-negative bacteria . The incorporation of the tetrahydroisoquinoline moiety may enhance these properties due to synergistic effects. -

Anti-inflammatory Effects :

Compounds with similar structures have been reported to exhibit anti-inflammatory properties. For example, certain benzamide derivatives have demonstrated notable inhibition of cyclooxygenase enzymes (COX), which are critical mediators in inflammatory pathways . This suggests potential therapeutic applications in treating inflammatory diseases.

Case Study 1: Anticancer Activity

A study investigated a series of benzamide derivatives for their RET kinase inhibition capabilities. Among these derivatives, one compound closely related to this compound showed significant inhibition of cell proliferation in RET-driven cancer models .

Case Study 2: Antimicrobial Efficacy

Another research effort focused on evaluating the antimicrobial properties of thiazole-based compounds against common bacterial pathogens. The results indicated that certain modifications of the thiazole ring significantly enhanced antibacterial activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related molecules from the evidence, highlighting key differences in core scaffolds, substituents, and functional groups:

Pharmacological Implications

- Tetrahydroisoquinoline-Sulfonyl vs. Halophenyl-Sulfonyl: The bicyclic isoquinoline system (target) may improve binding to hydrophobic enzyme pockets compared to planar halophenyl groups (), though halogenation enhances electron-withdrawing effects .

- Thiazole vs. Carbamate Linkages : The benzamide backbone (target) offers hydrolytic stability over carbamates (), which are prone to enzymatic cleavage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.